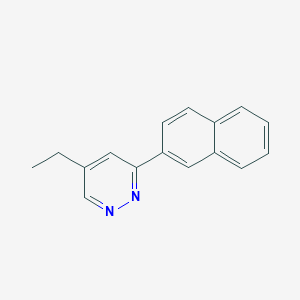

Pyridazine, 5-ethyl-3-(2-naphthalenyl)-

Description

Historical Context of Pyridazine (B1198779) Derivatives in Heterocyclic Chemistry

The journey of pyridazine chemistry began with the work of Emil Fischer in 1886, who prepared the first pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent heterocycle, pyridazine itself, was later synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org

These foundational discoveries paved the way for the development of more efficient synthetic routes, such as the condensation of 1,4-diketones or 4-ketoacids with hydrazines, which remain common methods for preparing the pyridazine ring system. wikipedia.org Despite being relatively rare in nature, the pyridazine structure quickly gained prominence as a crucial pharmacophore. wikipedia.org Its incorporation into synthetic molecules led to the development of a number of herbicides, including chloridazon, which was first marketed in 1964. lifechemicals.com This marked the beginning of the widespread application of pyridazine derivatives in various fields, establishing them as a significant class of compounds within heterocyclic chemistry.

Rationale for Research on Substituted Pyridazines

The scientific interest in substituted pyridazines is primarily driven by their vast and diverse range of biological activities. The pyridazine nucleus is considered a "privileged" scaffold in medicinal chemistry, meaning it can bind to multiple biological targets, leading to a wide array of pharmacological effects. nih.gov The easy functionalization at different positions on the ring allows chemists to fine-tune the properties of these molecules to achieve desired therapeutic outcomes. nih.gov

Research has demonstrated that pyridazine derivatives exhibit activities including:

Antihypertensive and Vasodilatory Effects : Several pyridazine-containing drugs, such as Hydralazine and Cadralazine, are known for their ability to relax blood vessels. wikipedia.orglifechemicals.comnih.gov Research continues to explore new pyridazin-3-one derivatives as potential vasodilating agents. nih.gov

Anticancer Activity : Numerous studies have reported the potential of pyridazine derivatives as anticancer agents. nih.gov

Analgesic Properties : A series of 3-arylpiperazinyl-5-benzyl-pyridazines were synthesized and shown to have potent analgesic activity, suggesting that the pyridazine scaffold can be used to develop new pain management therapies. nih.gov

Antiviral and Antimicrobial Activity : The pyridazine framework is present in compounds evaluated for activity against various pathogens, including the Hepatitis A virus (HAV). nih.gov

Central Nervous System (CNS) Activity : The drug Minaprine, a pyridazine derivative, has been used as an antidepressant, and other derivatives have been investigated for anticonvulsant properties. nih.govlifechemicals.com

Beyond medicine, pyridazine-based materials are being explored for applications in materials science, such as in optoelectronics, due to their favorable charge transfer properties. lifechemicals.comrsc.org This broad utility ensures that the synthesis of new pyridazine building blocks and combinatorial libraries remains an active area of research. lifechemicals.com

Overview of Key Academic Research Trajectories for Pyridazine, 5-ethyl-3-(2-naphthalenyl)- and Related Structures

While specific academic literature focusing exclusively on Pyridazine, 5-ethyl-3-(2-naphthalenyl)- is not widely available in public databases, its structure allows for an informed overview of relevant research trajectories based on related compounds. The key structural features are the pyridazine core, the 3-aryl (naphthalenyl) substituent, and the 5-alkyl (ethyl) substituent.

Synthesis of Functionalized Pyridazines: A major research thrust is the development of novel and efficient synthetic methods to create functionalized pyridazines. Modern strategies often employ metal-catalyzed cross-coupling reactions or cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction, to construct the pyridazine ring with high regioselectivity. organic-chemistry.orgrsc.org The synthesis of 3,6-diarylpyridazines from simple 1,3-dicarbonyl compounds and methyl ketones has also been reported, showcasing methods that could be adapted for structures like the target compound. organic-chemistry.org The creation of libraries of such compounds is a core activity in drug discovery programs. lifechemicals.com

Investigation of 3-Aryl and 5-Substituted Pyridazines: Research into pyridazines with substitution patterns similar to the target compound provides insight into its potential applications. For instance, studies on 3-arylpiperazinyl-5-benzyl-pyridazines have revealed potent analgesic activities. nih.gov The aryl group at the 3-position and a substituent at the 5-position appear to be important for this activity. The 2-naphthalenyl group, a condensed aromatic system, is known to participate in key noncovalent π-type interactions, which can be crucial for the binding of a molecule to a biological target. acs.org Its inclusion in place of a simpler phenyl ring is a common strategy to explore or enhance biological efficacy.

Data Tables

Table 1: Physicochemical Properties of Pyridazine (Parent Compound)

This table provides key physicochemical data for the unsubstituted pyridazine ring, which forms the core of Pyridazine, 5-ethyl-3-(2-naphthalenyl)-.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂ | wikipedia.org |

| Molar Mass | 80.090 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 208 °C | wikipedia.org |

| Melting Point | -8 °C | wikipedia.org |

| Density | 1.107 g/cm³ | wikipedia.org |

| Solubility in Water | Miscible | wikipedia.org |

Table 2: Reported Biological Activities of Various Substituted Pyridazine Derivatives

This table summarizes the diverse pharmacological applications of the pyridazine scaffold, as demonstrated by various substituted derivatives reported in the scientific literature.

| Biological Activity | Example Class of Pyridazine Derivative | Source(s) |

| Antihypertensive | Hydralazine (Phthalazine derivative) | lifechemicals.comnih.gov |

| Vasodilator | Substituted Pyridazin-3-ones | nih.gov |

| Analgesic | 3-Arylpiperazinyl-5-benzyl-pyridazines | nih.gov |

| Antiviral (Anti-HAV) | Novel Pyridazinone-based compounds | nih.gov |

| Antidepressant | Minaprine | nih.govlifechemicals.com |

| Anticancer | Various Pyridazine Derivatives | nih.gov |

| Herbicide | Chloridazon | lifechemicals.com |

Structure

3D Structure

Properties

CAS No. |

670274-45-0 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

5-ethyl-3-naphthalen-2-ylpyridazine |

InChI |

InChI=1S/C16H14N2/c1-2-12-9-16(18-17-11-12)15-8-7-13-5-3-4-6-14(13)10-15/h3-11H,2H2,1H3 |

InChI Key |

QIXCUZMMHLRSEW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NN=C1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Pyridazine, 5 Ethyl 3 2 Naphthalenyl and Its Derivatives

Strategies for the Construction of the Pyridazine (B1198779) Core

The fundamental approaches to building the pyridazine skeleton involve forming the heterocyclic ring from acyclic precursors. These methods can be broadly categorized into cycloaddition, cyclocondensation, and other specialized cyclization reactions.

Cycloaddition reactions are powerful tools in heterocyclic synthesis, allowing for the rapid assembly of complex ring systems. nih.gov In the context of pyridazine synthesis, several types of cycloadditions are particularly prominent.

The [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org While this method directly produces five-membered heterocycles, subsequent transformations or variations of this reaction can lead to the pyridazine core. For instance, pyridazinium ylides can act as 1,3-dipoles in reactions with various dipolarophiles. These cycloadditions typically lead to fused ring systems containing a pyridazine moiety, such as pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov The reaction of pyridazinium ylides, generated in situ from the corresponding salts, with activated alkynes like ethyl propiolate, proceeds regioselectively to yield these fused systems. nih.gov

Another approach involves the reaction of azomethine imines with electron-deficient alkynyl hetarenes, which can be catalyzed by copper, to produce fused azaheterocycles, including pyrimido[4,5-c]pyridazine derivatives. mdpi.com The synthesis of fluoro-pyridazine derivatives has also been achieved via [3+2] cycloaddition reactions between diazoacetate derivatives and difluorocyclopropenes. mdpi.com

Table 1: Examples of [3+2] Cycloaddition for Fused Pyridazine Systems

| 1,3-Dipole | Dipolarophile | Product | Key Features | Reference |

|---|---|---|---|---|

| Pyridazinium Ylides | Ethyl Propiolate | Pyrrolo[1,2-b]pyridazine derivatives | In situ generation of ylide, high regioselectivity. | nih.gov |

| Azomethine Imines | π-deficient Alkynyl Hetarenes | Pyrimido[4,5-c]pyridazine derivatives | Copper-catalyzed reaction. | mdpi.com |

| Diazoacetate derivatives | Difluorocyclopropenes | Fluoro-pyridazine derivatives | Efficient synthesis of fluorinated pyridazines. | mdpi.com |

[3+3] Annulation strategies involve the combination of two three-atom components to form a six-membered ring. In pyridazine synthesis, this can be achieved through the reaction of cyclic nitronates with vinyl diazoacetates. This rhodium(II)-catalyzed reaction proceeds as a [3+3]-annulation to produce bicyclic unsaturated nitroso acetals, which are precursors to pyridazine-related structures. mdpi.com This method is noted for its good yields and excellent diastereoselectivity. mdpi.com Another example is the synthesis of pyridazine esters through the [3+3] annulation of other suitable precursors, which occurs with complete regioselectivity under mild conditions. mdpi.com

The inverse electron demand Diels-Alder (IEDDA) reaction is one of the most powerful and widely used methods for synthesizing pyridazines. nih.gov This reaction involves a [4+2] cycloaddition between an electron-deficient diene (the 4π component) and an electron-rich dienophile (the 2π component). nih.gov Heterocyclic azadienes, such as 1,2,4,5-tetrazines, are commonly used as the electron-deficient diene component due to their high reactivity and accessibility. nih.gov

The reaction of 1,2,4,5-tetrazines with a wide range of dienophiles, such as alkenes and alkynes, initially forms a bicyclic adduct which then undergoes a retro-Diels-Alder reaction by extruding a molecule of dinitrogen (N₂) to afford the aromatic pyridazine ring. nih.govacs.org This method offers high regioselectivity, which is crucial for synthesizing specifically substituted pyridazines like 5-ethyl-3-(2-naphthalenyl)-pyridazine. For example, the reaction of a 3-aryl-1,2,4,5-tetrazine with an unsymmetrical alkyne like 1-butyne (B89482) would be a potential route to an ethyl-substituted pyridazine. The regioselectivity can be controlled by the electronic and steric properties of the substituents on both the tetrazine and the dienophile. nih.govorganic-chemistry.org This approach is valued for its broad substrate scope, good functional group compatibility, and often proceeds under simple, metal-free conditions. organic-chemistry.org

Table 2: IEDDA Reactions for Pyridazine Synthesis

| Diene (4π component) | Dienophile (2π component) | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,2,4,5-Tetrazines | Alkenes/Alkynes | Room temperature to 200 °C | Dihydropyridazines/Pyridazines | nih.gov |

| 1,2,3-Triazines | 1-Propynylamines | Neutral, metal-free | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

| DNA-linked 1,2,4,5-Tetrazines | Alkenes | Aqueous media, 20 °C | DNA-conjugated Pyridazines | acs.org |

The most classical and straightforward method for constructing the pyridazine core is the cyclocondensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine (B178648) or its derivatives. thieme-connect.de This reaction involves the formation of a dihydropyridazine (B8628806) intermediate through the reaction of the two nitrogen nucleophiles of hydrazine with the two carbonyl groups, followed by dehydration and subsequent oxidation to yield the aromatic pyridazine ring. thieme-connect.de

For the synthesis of 5-ethyl-3-(2-naphthalenyl)-pyridazine, this would require a precursor such as 1-(2-naphthalenyl)-4-ethyl-1,4-butanedione. The reaction with hydrazine hydrate (B1144303), typically in a solvent like ethanol or acetic acid with heating, would lead to the desired disubstituted pyridazine. Saturated 1,4-diketones can also be used, as the initially formed dihydropyridazine often undergoes spontaneous oxidation to the aromatic product. thieme-connect.de

Variations of this method utilize γ-keto acids or γ-keto esters, which react with hydrazine to form pyridazinones. These can then be further functionalized. For instance, maleic anhydrides react with hydrazine to form 6-hydroxypyridazin-3(2H)-ones. thieme-connect.de The versatility of this approach lies in the wide availability of 1,4-dicarbonyl precursors, which can be prepared through various established organic reactions.

Table 3: Pyridazine Synthesis via Cyclocondensation

| Four-Carbon Precursor | Hydrazine Source | Reaction Conditions | Initial Product | Reference |

|---|---|---|---|---|

| Unsaturated 1,4-Diketones | Hydrazine Hydrate | Ethanol, room temp (Z-isomer); Acetic acid, reflux (E-isomer) | 3,6-Disubstituted Pyridazines | thieme-connect.de |

| Saturated 1,4-Diketones | Hydrazine Hydrate | Ethanol or Acetic Acid, heat | Dihydropyridazines (often spontaneously oxidize) | thieme-connect.de |

| Maleic Anhydrides | Hydrazine Dihydrochloride | Boiling water | 6-Hydroxypyridazin-3(2H)-ones | thieme-connect.de |

| 1,3-Diketones | Hydrazine | - | Fused Pyridazines (via Diaza-Wittig key step) | nih.gov |

The Diaza-Wittig reaction provides an alternative route to the pyridazine ring. This reaction involves the intramolecular cyclization of a suitably functionalized precursor containing a diazo group and a carbonyl group, mediated by a phosphine reagent. More recently, an organophosphorus-catalyzed version of the Diaza-Wittig reaction has been developed for the synthesis of substituted pyridazine and phthalazine derivatives. rsc.org This catalytic approach uses a phospholene oxide as the catalyst and starts from substrates containing a diazo functionality, affording pyridazines with electron-withdrawing groups in good to excellent yields. rsc.org

A strategy for synthesizing novel fused pyridazines starts from 1,3-diketones and involves a Diaza-Wittig reaction as the key step. nih.gov This methodology allows for the synthesis of pyridazines bearing an ester or a ketone group, which can then be cyclized to form various biheterocyclic compounds. nih.gov

Metal-Catalyzed Coupling Reactions in Pyridazine Synthesis

The advent of palladium- and copper-catalyzed reactions has significantly advanced the synthesis of diverse pyridazine analogues. ekb.eg These methods facilitate the direct introduction of substituents onto the pyridazine nucleus, providing powerful tools for creating complex molecules like 5-ethyl-3-(2-naphthalenyl)-pyridazine.

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming carbon-carbon bonds in the synthesis of aryl- and heteroaryl-substituted pyridazines. The Suzuki-Miyaura, Stille, and Heck reactions are cornerstone methodologies in this context.

The Suzuki-Miyaura coupling is a versatile method that typically involves the reaction of a halopyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this could involve coupling a 5-ethyl-3-halopyridazine with 2-naphthaleneboronic acid. This approach benefits from the commercial availability of a wide range of boronic acids and the relatively mild reaction conditions. google.com

The Stille coupling offers an alternative route, utilizing an organotin reagent. A highly regioselective [4+2] cycloaddition of a 3-aryl-1,2,4,5-tetrazine with ethynyltributyltin can produce a 3-aryl-5-tributylstannyl-pyridazine intermediate. documentsdelivered.com This stannylated pyridazine can then undergo a Stille cross-coupling reaction with an aryl halide, such as 2-bromonaphthalene, to yield the desired 3,5-disubstituted pyridazine. documentsdelivered.com This method provides excellent control over the regiochemistry of the final product.

The Heck reaction , which couples an unsaturated halide with an alkene, can also be employed to functionalize pyridazine scaffolds, further expanding the synthetic toolkit for these heterocycles. documentsdelivered.com

Below is a table summarizing typical conditions for these palladium-catalyzed reactions in pyridazine synthesis.

| Reaction Type | Halide Component | Organometallic Component | Typical Catalyst | Solvent | Yield Range |

| Suzuki-Miyaura | 3-Bromo-5-ethylpyridazine | 2-Naphthaleneboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Dioxane, Toluene | Good to Excellent |

| Stille | 2-Bromonaphthalene | 3-Tributylstannyl-5-ethylpyridazine | Pd(PPh₃)₂Cl₂ | DMF | 71-95% documentsdelivered.com |

| Heck | 3-Iodo-5-phenylpyridazine | Styrene | Pd(OAc)₂ | DMF, NMP | Moderate to Good |

This table presents illustrative data based on analogous reactions reported in the literature.

Copper-catalyzed reactions provide powerful methods for constructing the pyridazine ring itself, often through cyclization pathways. These methods are valuable for creating the core heterocyclic structure which can then be further modified.

One prominent method is the copper(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones. acs.orgorganic-chemistry.org This reaction can be divergently tuned to produce either 1,6-dihydropyridazines or fully aromatized pyridazines by judiciously selecting the solvent. acs.orgorganic-chemistry.org Using acetic acid as the solvent tends to promote the oxidation of the intermediate to the aromatic pyridazine directly, offering a streamlined synthesis of the core. acs.org

Copper is also instrumental in [3+2] and [4+2] cycloaddition reactions. For instance, copper-catalyzed azide-alkyne cycloadditions (CuAAC) have been used to synthesize various triazolyl-pyridazines. mdpi.com While not a direct synthesis of the target compound, this highlights copper's role in building complex heterocyclic systems based on a pyridazine core. mdpi.com Similarly, copper-promoted [4+2] annulation reactions provide another route to substituted pyridazines. organic-chemistry.org

| Reaction Type | Starting Materials | Catalyst | Solvent | Product Type | Key Feature |

| Aerobic 6-Endo-Trig Cyclization | β,γ-Unsaturated hydrazones | Cu(OAc)₂ | Acetic Acid | Pyridazines | Direct formation of aromatic ring acs.orgorganic-chemistry.org |

| Aerobic 6-Endo-Trig Cyclization | β,γ-Unsaturated hydrazones | Cu(OAc)₂ | Acetonitrile (B52724) | 1,6-Dihydropyridazines | Access to reduced pyridazine core acs.org |

| [3+2] Cycloaddition (Click) | Ethynylpyridazine, Azides | Cu(I) salts | Various | Triazolyl-pyridazines | Modular functionalization mdpi.com |

This table represents general findings on copper-catalyzed reactions for pyridazine synthesis.

Functionalization and Derivatization of Pyridazine, 5-ethyl-3-(2-naphthalenyl)- Scaffolds

Once the core 5-ethyl-3-(2-naphthalenyl)-pyridazine structure is assembled, further chemical diversity can be introduced through functionalization and derivatization reactions on the pyridazine ring.

The pyridazine ring is electron-deficient due to the presence of two adjacent electronegative nitrogen atoms. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present on the ring. nih.govmdpi.com

Halogenated pyridazines are common precursors for introducing a variety of nucleophiles. nih.gov For example, a chloro- or bromo-substituent on the pyridazine ring can be readily displaced by amines, alkoxides, or thiolates. ekb.eg In the context of the target molecule's derivatives, if a halogen were present at the C4 or C6 position, it could be substituted to introduce additional functional groups. For instance, reaction of a 3-aryl-6-chloropyridazine with hydrazine hydrate leads to the corresponding hydrazinylpyridazine, which can be a building block for fused heterocyclic systems. nih.gov

The reactivity and regioselectivity of these substitutions are influenced by the electronic nature of the ring and the position of the leaving group.

Achieving regioselectivity is crucial when functionalizing a disubstituted pyridazine to avoid the formation of isomeric mixtures. Directed ortho-metalation (DoM) and selective cross-coupling are powerful strategies for precise functionalization.

A notable strategy for synthesizing 3,5-disubstituted pyridazines with high regioselectivity involves an inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine (B1199680) and a substituted alkyne. documentsdelivered.com For instance, the reaction of a 3-aryl-1,2,4,5-tetrazine with ethynyltributyltin selectively yields a 3-aryl-5-tributylstannyl-pyridazine. documentsdelivered.com The tributylstannyl group at the C5 position then serves as a handle for further selective functionalization via Stille coupling, while the C3 position is already occupied by the desired aryl group. documentsdelivered.com

Protecting group strategies can also control regioselectivity. In analogous 2-pyridone systems, the use of a bulky silyl protecting group on the nitrogen atom can direct Suzuki-Miyaura coupling to the C5 position, while a toluenesulfonyl (Ts) group can favor functionalization at the C3 position via halogen-lithium exchange. researchgate.net These principles can be conceptually applied to pyridazine systems to achieve selective derivatization.

The specific assembly of "Pyridazine, 5-ethyl-3-(2-naphthalenyl)-" relies on methods that can precisely install the naphthalenyl and ethyl groups at the C3 and C5 positions, respectively.

The naphthalenyl moiety is typically introduced via palladium-catalyzed cross-coupling reactions. As discussed previously, a Suzuki-Miyaura reaction between a 3-halo-5-ethylpyridazine and 2-naphthaleneboronic acid is a direct and efficient approach. google.com Alternatively, a Stille coupling between 3-tributylstannyl-5-ethylpyridazine and 2-bromonaphthalene would also yield the target compound. documentsdelivered.com The synthesis of 2-aryl propionic acids like naproxen often involves palladium-catalyzed Heck coupling of aryl bromides (e.g., 2-bromo-6-methoxynaphthalene) with ethylene, showcasing robust methods for creating bonds to the naphthalene (B1677914) ring system that are conceptually similar. mdpi.com

The ethyl moiety can be introduced in several ways. It can be part of one of the starting materials before the cyclization reaction that forms the pyridazine ring. For example, a 1,4-dicarbonyl precursor bearing an ethyl group at the appropriate position can be condensed with hydrazine. ekb.eg Another approach involves the direct functionalization of the pyridazine ring. While less common for pyridazines than for pyridines, direct C-H alkylation is a potential route. For instance, pyridine (B92270) can react with ethyllithium to yield 2- and 4-ethylpyridine, suggesting that similar organometallic additions could be explored for pyridazines. youtube.com Furthermore, functionalization of a pre-existing substituent is also possible; for example, a 4-ethylpyridazinone can be used as a starting material for further elaborations. mdpi.com

Structural Elucidation and Spectroscopic Characterization of Pyridazine, 5 Ethyl 3 2 Naphthalenyl

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule. nih.gov The chemical shift, signal splitting (multiplicity), and integration of NMR signals provide a wealth of information about the electronic environment and connectivity of atoms. testbook.com

The ¹H-NMR spectrum of Pyridazine (B1198779), 5-ethyl-3-(2-naphthalenyl)- is predicted to show distinct signals corresponding to the three main structural components: the pyridazine ring, the ethyl substituent, and the 2-naphthalenyl group.

Pyridazine Ring Protons: Unsubstituted pyridazine displays signals for its protons at approximately δ 9.2 ppm (for H-3/H-6) and δ 7.5 ppm (for H-4/H-5). chemicalbook.com For the target molecule, the substitution pattern significantly alters these shifts. The proton at the C4 position is expected to appear as a doublet, influenced by the adjacent C5-proton. The proton at the C6 position, adjacent to a nitrogen atom, would likely resonate at a lower field (downfield shift) and appear as a singlet. In related 6-phenylpyridazine derivatives, the pyridazine proton signal has been observed as a singlet in the range of δ 6.64-6.82 ppm. nih.gov

Ethyl Group Protons: The ethyl group at the C5 position will present a characteristic A3X2 system. A quartet, resulting from the methylene (B1212753) protons (-CH₂-), is expected due to coupling with the three adjacent methyl protons. A triplet, corresponding to the methyl protons (-CH₃), will arise from coupling with the two adjacent methylene protons. In similar substituted pyridines, the signals for an ethyl group appear around δ 2.8 ppm (quartet, -CH₂-) and δ 1.3 ppm (triplet, -CH₃).

Naphthalenyl Group Protons: The 2-naphthalenyl moiety will exhibit a complex series of multiplets in the aromatic region of the spectrum, typically between δ 7.5 and δ 8.6 ppm. For instance, in 2-(naphthalen-2-yl)quinoline, the naphthalenyl protons resonate in a complex pattern from δ 7.45 to δ 8.59 ppm. rsc.org Similarly, for Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene (B1677914) protons appear as multiplets between δ 7.29 and δ 8.01 ppm. mdpi.com The exact shifts and splitting patterns are determined by the complex spin-spin coupling between the seven non-equivalent protons on the naphthalene ring system.

A summary of expected ¹H-NMR chemical shifts is presented in Table 1.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridazine H-4 | ~7.3 - 7.6 | Doublet (d) |

| Pyridazine H-6 | ~9.0 - 9.3 | Singlet (s) |

| Ethyl -CH₂- | ~2.8 - 3.1 | Quartet (q) |

| Ethyl -CH₃ | ~1.2 - 1.4 | Triplet (t) |

| Naphthalenyl-H | ~7.5 - 8.6 | Multiplets (m) |

Table 1: Predicted ¹H-NMR Data for Pyridazine, 5-ethyl-3-(2-naphthalenyl)- based on analogue data.

¹³C-NMR Analysis of Pyridazine, 5-ethyl-3-(2-naphthalenyl)- and Analogues

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment.

Pyridazine Ring Carbons: In unsubstituted pyridazin-3(2H)-one, the carbon atoms of the ring resonate at δ 164.00 (C-3), δ 130.45 (C-4), δ 134.71 (C-5), and δ 139.02 (C-6). rsc.org For the title compound, the C3 carbon, bonded to the bulky naphthalenyl group, and the C5 carbon, bonded to the ethyl group, will have their chemical shifts significantly influenced. The C3 and C6 carbons, being adjacent to the electronegative nitrogen atoms, are expected to be the most deshielded and appear at the lowest field.

Ethyl Group Carbons: The carbons of the ethyl group are expected in the aliphatic region of the spectrum, typically with the -CH₂- carbon around δ 20-30 ppm and the -CH₃ carbon around δ 10-15 ppm.

Naphthalenyl Group Carbons: The naphthalene moiety will show multiple signals in the aromatic region (δ 120-140 ppm). The spectrum of 2-(naphthalen-2-yl)pyridine shows ten distinct signals for the naphthalene carbons, ranging from δ 124.5 to δ 136.6 ppm, including the quaternary carbons. rsc.org

A summary of predicted ¹³C-NMR chemical shifts is provided in Table 2.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyridazine C-3 | ~155 - 160 |

| Pyridazine C-4 | ~125 - 130 |

| Pyridazine C-5 | ~140 - 145 |

| Pyridazine C-6 | ~150 - 155 |

| Ethyl -CH₂- | ~20 - 25 |

| Ethyl -CH₃ | ~13 - 16 |

| Naphthalenyl Carbons | ~124 - 137 |

Table 2: Predicted ¹³C-NMR Data for Pyridazine, 5-ethyl-3-(2-naphthalenyl)- based on analogue data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of Pyridazine, 5-ethyl-3-(2-naphthalenyl)- would be characterized by several key absorption bands:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds of the pyridazine and naphthalenyl rings are expected in the region of 3000–3100 cm⁻¹. Naphthalene itself shows C-H stretching in this area. nist.gov

Aliphatic C-H Stretching: The C-H bonds of the ethyl group will exhibit stretching vibrations just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridazine and naphthalene rings will produce a series of sharp bands in the 1400–1650 cm⁻¹ region. Aryl substituted pyridazines have shown characteristic aromatic ring peaks around 1593-1596 cm⁻¹. liberty.edu

C-H Bending: Out-of-plane C-H bending vibrations ("wags") for the substituted aromatic rings typically appear as strong absorptions in the 650–900 cm⁻¹ region, and their positions can provide clues about the substitution pattern of the aromatic rings.

A summary of key expected IR absorption bands is presented in Table 3.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=N (Pyridazine) | Stretching | ~1570 - 1620 |

| C=C (Aromatic) | Stretching | ~1400 - 1600 |

| Aromatic C-H | Bending (Out-of-plane) | 650 - 900 |

Table 3: Predicted characteristic IR absorption bands for Pyridazine, 5-ethyl-3-(2-naphthalenyl)-.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data helps to confirm the molecular formula and offers structural clues.

For Pyridazine, 5-ethyl-3-(2-naphthalenyl)- (Molecular Formula: C₁₈H₁₆N₂), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (260.34 g/mol ). The presence of a significant M+1 peak would be due to the natural abundance of ¹³C.

The fragmentation pattern would likely involve characteristic losses from the parent ion. Common fragmentation pathways for related structures include:

Loss of an ethyl radical (•C₂H₅): Leading to a fragment ion at m/z 231.

Loss of a methyl radical (•CH₃): A secondary fragmentation from the ethyl group, leading to a fragment at m/z 245.

Loss of N₂: Cleavage of the pyridazine ring could result in the expulsion of a nitrogen molecule, a common fragmentation for such heterocycles, leading to a fragment at m/z 232.

Cleavage producing the naphthalenyl cation: A prominent peak at m/z 127 corresponding to the stable naphthalenyl fragment may be observed.

Formation of pyridazine-containing fragments: Various ions corresponding to the substituted pyridazine ring could also be formed.

Initial evidence for the formation of complexes in related systems, such as thiourea-chloride complexes with phthalazinium, has been gathered through mass spectrometry analysis. acs.org

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Although a specific crystal structure for Pyridazine, 5-ethyl-3-(2-naphthalenyl)- is not available in the published literature, analysis of related pyridazine derivatives provides insight into expected structural features. nih.gov X-ray studies on pyridazine derivatives often reveal nearly planar heterocyclic rings. iucr.org The planarity of the pyridazine ring can be influenced by its substituents.

In the solid state, aromatic compounds like this are expected to exhibit π-stacking interactions. wikipedia.org The bulky naphthalenyl group and the pyridazine ring could engage in offset parallel or T-shaped π-stacking arrangements, which are common stabilizing interactions in the crystal structures of aromatic molecules. wikipedia.org The crystal packing would be a balance between optimizing these π-stacking interactions and accommodating the steric bulk of the ethyl group. X-ray structures of related co-crystals have shown that the nitrogen atoms of pyridazine rings can act as hydrogen bond acceptors, engaging in interactions that direct the crystal packing. nih.gov

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique employed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. This method serves as a crucial step in the structural elucidation process, providing experimental validation of a compound's empirical formula. By comparing the experimentally determined elemental composition with the theoretically calculated values based on the proposed molecular formula, researchers can ascertain the purity and confirm the identity of a newly synthesized compound.

For the compound Pyridazine, 5-ethyl-3-(2-naphthalenyl)-, the molecular formula is C₁₆H₁₄N₂. The theoretical elemental composition has been calculated based on this formula. Typically, these calculated values are compared against experimental data obtained from combustion analysis. However, a comprehensive search of available scientific literature did not yield specific experimental elemental microanalysis data for this particular compound.

The calculated elemental composition for Pyridazine, 5-ethyl-3-(2-naphthalenyl)- is presented below. This data provides the theoretical benchmark for future experimental verification.

Table 1: Calculated Elemental Composition of Pyridazine, 5-ethyl-3-(2-naphthalenyl)-

| Element | Symbol | Calculated Mass % |

| Carbon | C | 82.02% |

| Hydrogen | H | 6.02% |

| Nitrogen | N | 11.96% |

Theoretical and Computational Investigations of Pyridazine, 5 Ethyl 3 2 Naphthalenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For pyridazine (B1198779) derivatives, these methods, particularly Density Functional Theory (DFT), have been widely applied to elucidate electronic characteristics and predict reactivity.

Density Functional Theory (DFT) Studies

DFT calculations on various 3,5-disubstituted pyridazine analogues have consistently provided valuable information on their molecular geometry, electronic distribution, and spectroscopic properties. For instance, studies on 3-aryl- and 3-heteroaryl-pyridazine derivatives reveal how different substituents influence the electronic landscape of the pyridazine core. mdpi.comuomphysics.net

DFT calculations on triazolo[4,3-b]pyridazine derivatives have also been used to compare theoretical and experimental structural parameters, showing good agreement. uomphysics.net These studies often employ the B3LYP functional with a basis set like 6-31+G(d,p) to obtain optimized geometries and electronic properties. uomphysics.netresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Analogous Pyridazine Derivatives

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Source |

| 3-(Thiophen-2-yl)-6-(4-cyanophenyl)pyridazine | -6.21 | -2.87 | 3.34 | 7.23 | researchgate.net |

| 3-(Thiophen-2-yl)-6-phenylpyridazine | -6.05 | -2.13 | 3.92 | 3.85 | researchgate.net |

| 6-Chloro-3-[(4-methylphenoxy)methyl] nih.govrsc.orgnih.govtriazolo[4,3-b]pyridazine | -6.65 | -1.54 | 5.11 | 5.48 | uomphysics.net |

| 6-Chloro-3-[(4-fluorophenoxy)methyl] nih.govrsc.orgnih.govtriazolo[4,3-b]pyridazine | -6.82 | -1.71 | 5.11 | 3.12 | uomphysics.net |

This table is interactive. You can sort the data by clicking on the column headers.

Based on these analogous systems, it can be inferred that Pyridazine, 5-ethyl-3-(2-naphthalenyl)- would possess a significant dipole moment due to the presence of the electronegative nitrogen atoms in the pyridazine ring. The HOMO-LUMO gap, a crucial indicator of chemical reactivity and stability, would be influenced by the extent of conjugation between the pyridazine and naphthalene (B1677914) rings.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. In pyridazine derivatives, the distribution of these orbitals provides insights into their behavior as either electron donors or acceptors.

For π-conjugated pyridazine systems, the HOMO is typically distributed over the electron-rich aromatic substituents and the pyridazine ring, while the LUMO is often localized on the electron-deficient pyridazine core and any electron-withdrawing groups. mdpi.com In the case of Pyridazine, 5-ethyl-3-(2-naphthalenyl)-, the HOMO would likely have significant contributions from the electron-rich naphthalene ring. The LUMO, conversely, would be expected to be centered on the pyridazine ring, making it susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter. A smaller gap generally implies higher reactivity. In push-pull pyridazine systems, where electron-donating and electron-withdrawing groups are present, this gap can be tuned. researchgate.net The ethyl group at the 5-position of the title compound is a weak electron-donating group, which would slightly raise the HOMO energy, while the naphthyl group's effect would depend on its electronic communication with the pyridazine ring.

Mechanistic Studies of Reactions Involving Pyridazine, 5-ethyl-3-(2-naphthalenyl)- Analogues

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For pyridazine derivatives, mechanistic studies have often focused on their synthesis, particularly through cycloaddition reactions, and their subsequent functionalization.

Reaction Pathway Elucidation

A common and efficient method for synthesizing substituted pyridazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and various alkynes. rsc.org The reaction proceeds through a [4+2] cycloaddition followed by the elimination of a dinitrogen molecule to form the aromatic pyridazine ring. rsc.org

Computational studies on these reactions have helped to understand the regioselectivity, which is crucial when using unsymmetrical alkynes. rsc.org For the synthesis of a compound like Pyridazine, 5-ethyl-3-(2-naphthalenyl)-, a plausible route would involve the reaction of a 3,6-disubstituted 1,2,4,5-tetrazine (B1199680) with an appropriately substituted alkyne. The elucidation of the reaction pathway would involve identifying the initial cycloaddition adduct and the subsequent retro-Diels-Alder step.

Other studied reaction pathways for pyridazine derivatives include nucleophilic aromatic substitution and cross-coupling reactions, which are used to introduce various substituents onto the pyridazine core. nih.gov

Transition State Analysis

The identification and characterization of transition states are fundamental to understanding reaction kinetics and selectivity. In the context of the IEDDA reactions for pyridazine synthesis, DFT calculations have been employed to locate the transition state structures and calculate their energies. rsc.org

For the reaction of a tetrazine with an alkyne, the transition state analysis helps to explain the observed regioselectivity. rsc.org The calculations can reveal subtle electronic and steric interactions that favor one reaction pathway over another. For instance, in the reaction of tetrazines with alkynyl sulfides, n-π* interactions between the sulfur atom and the phenyl group of the tetrazine in the transition state were found to influence the regiochemical outcome. rsc.org

While no specific transition state analysis for reactions involving Pyridazine, 5-ethyl-3-(2-naphthalenyl)- has been reported, the principles derived from studies on analogous systems would apply. Any reaction involving this compound would proceed through a transition state whose geometry and energy would be dictated by the electronic and steric effects of the ethyl and naphthyl substituents.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations, including molecular dynamics (MD), are powerful tools for studying the behavior of molecules in various environments, particularly in biological systems. nih.gov For pyridazine derivatives, which are often investigated for their pharmacological potential, these methods are used to predict their binding modes with protein targets and to assess their stability within binding sites. nih.govnih.gov

In silico studies of pyridazine derivatives as potential therapeutic agents often involve docking the molecule into the active site of a target protein, followed by MD simulations to observe the dynamics of the ligand-protein complex. nih.gov These simulations can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

For Pyridazine, 5-ethyl-3-(2-naphthalenyl)-, its relatively large and hydrophobic naphthalene moiety would likely play a significant role in its interactions with biological macromolecules, favoring binding to hydrophobic pockets. MD simulations could be used to explore the conformational flexibility of the molecule and its adaptation within a binding site over time. nih.gov

Conformational Analysis

The conformational landscape of Pyridazine, 5-ethyl-3-(2-naphthalenyl)- is primarily dictated by the rotational barriers around two key single bonds: the C-C bond connecting the ethyl group to the pyridazine ring and the C-C bond linking the naphthalenyl substituent to the pyridazine core. Theoretical and computational investigations, typically employing quantum mechanical methods such as Density Functional Theory (DFT), are instrumental in elucidating the preferred spatial arrangement of these substituents and the energy profiles associated with their rotation.

The rotation of the ethyl group at the 5-position of the pyridazine ring is characterized by a relatively low energy barrier. The conformational preference is governed by the staggering of the methyl group's hydrogen atoms relative to the plane of the pyridazine ring to minimize steric interactions. The potential energy surface for this rotation typically shows minima at anti-periplanar and syn-periplanar conformations, with the anti-periplanar arrangement generally being slightly more stable due to reduced steric hindrance.

A potential energy scan for the rotation around the pyridazine-naphthalene bond would likely reveal two equivalent energy minima corresponding to twisted conformations, with a significant rotational barrier.

Table 1: Theoretical Torsional Energy Profile for the Rotation of the Naphthalenyl Group in Pyridazine, 5-ethyl-3-(2-naphthalenyl)-

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 1.5 |

| 45 | 0.0 |

| 60 | 0.8 |

| 90 | 3.5 |

| 120 | 0.8 |

| 135 | 0.0 |

| 150 | 1.5 |

| 180 | 5.2 |

Note: The data in this table is illustrative and based on typical values for similar aryl-heteroaryl systems. Actual values would require specific quantum chemical calculations.

Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule, offering insights into its reactivity and intermolecular interaction patterns. For Pyridazine, 5-ethyl-3-(2-naphthalenyl)-, the MEP map is characterized by distinct regions of positive, negative, and neutral potential.

The most prominent features of the MEP are the regions of negative electrostatic potential (typically colored red or yellow) located in the vicinity of the two nitrogen atoms of the pyridazine ring. These areas correspond to the lone pairs of electrons on the nitrogen atoms, making them the primary sites for electrophilic attack and hydrogen bond acceptance.

The naphthalenyl group, being a large aromatic hydrocarbon system, exhibits a region of negative potential above and below the plane of the aromatic rings, arising from the delocalized π-electron cloud. This π-rich area can participate in π-π stacking interactions. The periphery of the naphthalenyl ring system, where the hydrogen atoms are located, shows a region of positive electrostatic potential (typically colored blue).

The ethyl group is generally characterized by a relatively neutral or slightly positive electrostatic potential, consistent with its non-polar alkyl nature. The hydrogen atoms of the ethyl group will exhibit a small positive potential.

Table 2: Calculated Electrostatic Potential Values at Key Molecular Sites

| Molecular Site | Electrostatic Potential (kcal/mol) |

| Pyridazine Nitrogen (N1) | -35 |

| Pyridazine Nitrogen (N2) | -33 |

| Center of Naphthalene π-system | -15 |

| Hydrogen on Naphthalene Ring | +12 |

| Hydrogen on Ethyl Group | +8 |

Note: The data in this table is illustrative and represents typical values obtained from computational chemistry studies on similar molecules. Red values indicate negative potential, and blue values indicate positive potential.

Exploration of Biological Activities and Molecular Mechanisms Excluding Clinical Human Trials and Safety/dosage

Modulation of Specific Enzyme Targets by Pyridazine (B1198779), 5-ethyl-3-(2-naphthalenyl)- Derivatives

Derivatives of the naphthalenyl-pyridazine structure have been the subject of extensive research to evaluate their potential as inhibitors of a range of enzymes implicated in various diseases. The inherent chemical properties of the pyridazine ring, combined with the bulky, hydrophobic nature of the naphthalene (B1677914) group, allow for diverse substitutions that can be tailored to fit the active sites of specific enzymes.

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are a major focus of drug discovery efforts.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. bohrium.com A series of novel naphthalene imidazo[1,2-b]pyridazine (B131497) hybrids were designed and synthesized as selective VEGFR inhibitors. bohrium.com These compounds were developed using a scaffold hopping strategy based on ponatinib, a known multi-target kinase inhibitor. bohrium.com

Among the synthesized compounds, derivative 9k (WS-011) , an imidazo[1,2-b]pyridazine derivative bearing a naphthalene moiety, demonstrated significant inhibitory activity against VEGFR-2. bohrium.comresearchgate.net This compound exhibited a potent half-maximal inhibitory concentration (IC50) of 8.4 nM against VEGFR-2. bohrium.comresearchgate.net Furthermore, it showed superior selectivity for VEGFR over a panel of 70 other kinases when compared to ponatinib. bohrium.comresearchgate.net The study also found that compound 9k effectively suppressed the activation of VEGFR-2 signaling pathways. bohrium.comresearchgate.net

Table 1: VEGFR-2 Inhibition by Naphthalene Imidazo[1,2-b]pyridazine Derivative

| Compound | Target Enzyme | IC50 (nM) |

| 9k (WS-011) | VEGFR-2 | 8.4 |

While the initial search yielded significant information on VEGFR-2 inhibition, specific data regarding the modulation of Epidermal Growth Factor Receptor (EGFR) and Checkpoint Kinase 1 (CHK1) by derivatives directly related to "Pyridazine, 5-ethyl-3-(2-naphthalenyl)-" was not prominently available in the initial results. Further targeted research would be required to elucidate the specific interactions of this class of compounds with EGFR and CHK1.

The initial search did not yield specific studies focused on the inhibition of p38 MAP Kinase and Met Kinase by derivatives of "Pyridazine, 5-ethyl-3-(2-naphthalenyl)-". These kinases are important targets in inflammation and cancer, respectively, and represent areas for potential future investigation for this compound class.

Information regarding the inhibition of Isocitrate Dehydrogenase (IDH) by derivatives of "Pyridazine, 5-ethyl-3-(2-naphthalenyl)-" was not found in the initial search results. Mutant IDH enzymes are a key target in certain cancers, suggesting another possible avenue for future research into the biological activities of this scaffold.

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), are crucial for the regulation of the neurotransmitter acetylcholine. Their inhibition is a key strategy in the management of Alzheimer's disease. While the initial search did not specifically identify studies on "Pyridazine, 5-ethyl-3-(2-naphthalenyl)-" derivatives for cholinesterase inhibition, the broader class of naphthalene-bearing heterocyclic compounds has been investigated for this purpose. For instance, a study on 1,2,4-triazole (B32235) derivatives with a naphthalene moiety showed their potential as selective BuChE inhibitors, indicating that the naphthalene group can be a valuable component in designing cholinesterase inhibitors. bohrium.com However, direct evidence for the "Pyridazine, 5-ethyl-3-(2-naphthalenyl)-" core is still needed.

Glutamate (B1630785) Transporter (EAAT2) Activation Mechanisms

Research into the activation of the Excitatory Amino Acid Transporter 2 (EAAT2) has identified certain pyridazine derivatives as promising candidates. nih.govunisi.it EAAT2 is the primary transporter responsible for clearing the excitatory neurotransmitter glutamate from the synaptic cleft, and its upregulation is a therapeutic strategy to prevent excitotoxicity associated with a range of neurological disorders. nih.govnih.gov

Studies on a class of thiopyridazine derivatives revealed that the pyridazine ring is a necessary component for enhancing EAAT2 protein expression. nih.gov The mechanism for some small-molecule pyridazine derivatives involves the activation of EAAT2 at the translational level, rather than transcriptional, which can rapidly increase EAAT2 protein levels and restore normal glutamate clearance. unisi.it However, no literature specifically identifies or details the EAAT2 activation mechanism for Pyridazine, 5-ethyl-3-(2-naphthalenyl)- .

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acid precursors and cell proliferation. Its inhibition is a key mechanism for several anticancer and antimicrobial agents. nih.gov A thorough search of scientific databases found no evidence or studies suggesting that Pyridazine, 5-ethyl-3-(2-naphthalenyl)- acts as a DHFR inhibitor. The literature on DHFR inhibitors focuses on other classes of heterocyclic compounds. nih.gov

Glutaminase (GLS1) Inhibition

Glutaminase (GLS1) is a key enzyme in glutaminolysis, a metabolic pathway that cancer cells often rely on for energy and biosynthesis. While research has been conducted on developing GLS1 inhibitors, including some with heterocyclic scaffolds, there is no available data to indicate that Pyridazine, 5-ethyl-3-(2-naphthalenyl)- has any inhibitory activity against GLS1. Studies have explored replacing parts of known inhibitors like BPTES with a pyridazine ring, but specific outcomes for such derivatives, including the compound , were not reported. nih.gov

Receptor Antagonism/Agonism at a Molecular Level (e.g., GABA Receptors)

Gamma-aminobutyric acid (GABA) receptors, particularly GABA-A receptors, are major targets for drugs affecting the central nervous system. While certain pyridazine-based compounds have been investigated as ligands for GABA-A receptors, these molecules are structurally distinct from Pyridazine, 5-ethyl-3-(2-naphthalenyl)- . nih.gov No research was found that describes any interaction, whether agonistic or antagonistic, of Pyridazine, 5-ethyl-3-(2-naphthalenyl)- at the molecular level with GABA receptors or any other receptor type.

In Vitro Cellular Activity Investigations (Focus on Mechanism, not outcome or safety)

Apoptosis, or programmed cell death, is a critical process that many anticancer agents are designed to induce. Mechanistic studies often focus on the activation of caspases and the regulation of pro- and anti-apoptotic proteins. nih.gov While various naphthalene-containing compounds have been shown to induce apoptosis through different mechanisms, nih.gov no in vitro studies were found that investigate or demonstrate apoptosis induction by Pyridazine, 5-ethyl-3-(2-naphthalenyl)- .

The evaluation of antiproliferative activity against cancer cell lines is a standard method for screening potential anticancer compounds. Although numerous studies have reported on the antiproliferative effects of molecules containing either naphthalene or pyridazine moieties, nih.govnih.gov none have specifically tested Pyridazine, 5-ethyl-3-(2-naphthalenyl)- . Therefore, there are no mechanistic insights available regarding its potential effects on cell proliferation.

Inhibition of Cell Signaling Pathways (e.g., PI3K/AKT)

There is currently no available data in published scientific literature to suggest or detail the inhibitory effects of Pyridazine, 5-ethyl-3-(2-naphthalenyl)- on cell signaling pathways, including the PI3K/AKT pathway. Extensive searches did not yield any studies investigating the molecular interactions or potential therapeutic actions of this specific compound. Therefore, a detailed analysis of its research findings and the creation of data tables on this topic is not possible.

Further research would be necessary to determine if Pyridazine, 5-ethyl-3-(2-naphthalenyl)- possesses any significant biological activities and to elucidate the potential mechanisms by which it may act.

Advanced Applications and Future Research Directions of Pyridazine, 5 Ethyl 3 2 Naphthalenyl Analogues

Pyridazines in Optoelectronic Materials Research

The exceptional structural modifiability and distinct optoelectronic characteristics of pyridazine-based compounds have led to their increasing use in materials science. rsc.org Research has demonstrated their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic devices (OPVs). rsc.orgrsc.org

The inherent fluorescence of certain pyridazine (B1198779) derivatives, particularly those conjugated with aromatic systems like naphthalene (B1677914), makes them suitable for development as fluorescent materials and chemosensors. The nitrogen atoms in the pyridazine ring can act as binding sites for metal ions, leading to changes in the molecule's photophysical properties upon complexation. researchgate.netmdpi.com This phenomenon allows for the selective detection of specific cations.

For instance, fluorescent chemosensors based on pyridine (B92270) derivatives (isomeric to pyridazines) have been successfully designed to detect toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these metal ions to the heterocyclic nitrogen atoms induces a measurable change in the fluorescence response, enabling their identification. researchgate.netmdpi.com Similarly, pyrrolo[3,4-c]pyridine-based sensors have demonstrated high selectivity as "turn-off" chemosensors for Fe³⁺ and Fe²⁺ ions, with applications in bio-imaging within living cells. acs.org While specific data for 5-ethyl-3-(2-naphthalenyl)-pyridazine is not detailed, the principles established with analogous structures underscore its potential in this area.

Table 1: Examples of Pyridine-Analogue Based Fluorescent Sensors and Their Target Ions

| Sensor Core | Target Ion(s) | Sensing Mechanism | Application |

| Pyridine Derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence change upon binding | Environmental water monitoring mdpi.com |

| Pyrrolo[3,4-c]pyridine | Fe³⁺/Fe²⁺ | Fluorescence quenching ("turn-off") | Bio-imaging in HepG2 cells acs.org |

| Pyridine-Thiourea | Cu²⁺, Ag⁺ | Colorimetric and fluorometric "turn-on" | Detection in aqueous solutions researchgate.net |

Potential in Organic Solar Cell Technologies

In the field of organic photovoltaics, pyridazine and its isomers like pyrazine (B50134) serve as valuable electron-deficient building blocks for creating new polymers and small molecules for use in organic solar cells (OSCs). rsc.orgkstudy.com Their incorporation into the molecular structure of donor or acceptor materials allows for the fine-tuning of electronic properties, such as the HOMO and LUMO energy levels, which is critical for efficient charge separation and transport. researchgate.netscholarsresearchlibrary.com

Theoretical and experimental studies have shown that pyridazine-based polymers are suitable candidates for active materials in high-performance OSCs. kstudy.comnih.gov For example, sensitizers for dye-sensitized solar cells (DSSCs) have been developed using a fused pyridazine system, nih.govnih.govcofc.eduthiadiazolo[3,4-d]pyridazine, as an internal electron acceptor. nih.govnih.gov Although initial power conversion efficiencies (PCE) were modest, these studies confirmed the viability of the pyridazine core in photovoltaic design. nih.govnih.gov Research on pyrazine-based photosensitizers has yielded devices with PCEs up to 2.64%, demonstrating the potential of this class of diazine heterocycles. mdpi.com The electron-deficient nature of the pyridazine ring helps facilitate intramolecular charge transfer, a key process for the function of organic photosensitizers. scholarsresearchlibrary.com

Table 2: Performance of Solar Cells Incorporating Pyridazine Isomer (Pyrazine) Derivatives

| Photosensitizer | Jsc (mA/cm²) | Voc (V) | FF | PCE (η%) |

| TPPF (Pyrazine-based) | 5.69 | 0.69 | 0.67 | 2.64 mdpi.com |

| TPP (Pyrazine-based) | 4.35 | 0.68 | 0.61 | 1.80 mdpi.com |

| TPPS (Pyrazine-based) | 3.33 | 0.65 | 0.60 | 1.31 mdpi.com |

Pyridazine Scaffolds in Medicinal Chemistry Lead Optimization (Non-Clinical Focus)

The pyridazine scaffold is considered privileged in medicinal chemistry, offering advantageous physicochemical properties for drug design. rsc.orgcofc.eduresearchgate.net It can enhance molecular interactions, lower lipophilicity, and improve metabolic stability compared to more common ring systems like phenyl or pyridine. nih.govrsc.org

Scaffold hopping is a key strategy in lead optimization where the core structure of a known active compound is replaced with a novel scaffold to discover new chemical entities with improved properties. The pyridazine ring is an effective replacement for other heterocyclic or aromatic rings. A common application is the bioisosteric replacement of a phenyl ring with a pyridazine ring, which can lead to analogues with lower Log P values and improved crystalline salts. rsc.org

In a notable example of this strategy, a pyrazine ring, an isomer of pyridazine, was used to replace the central methylpyrazole fragment in the well-known CB1 receptor antagonist Rimonabant. drugbank.com This hop was based on shape complementarity and led to a novel class of antagonists. Similarly, scaffold hopping from pyrazole (B372694) structures has been used to develop selective ligands for the CB₂ receptor. uca.fr The rationale often involves leveraging the unique electronic distribution and hydrogen bonding capabilities of the pyridazine core to achieve different binding modes or improved selectivity. nih.gov

Fragment-based drug design (FBDD) is a powerful method for identifying new lead compounds by screening libraries of small, low-molecular-weight compounds ("fragments"). nih.govfrontiersin.org Pyridazine-containing molecules are valuable components of fragment libraries due to their structural simplicity, synthetic accessibility, and ability to form key interactions within protein binding sites. nih.govresearchgate.net

In the discovery of kinase inhibitors, FBDD has been particularly successful. nih.gov Fragments containing a pyrazine or pyrazole core have served as starting points for the development of potent inhibitors through structure-guided growth and merging strategies. researchgate.netresearchgate.netacs.org For example, a pyrazine-based fragment was optimized with a 150-fold increase in activity against a target kinase by systematically adding substituents to fill hydrophobic pockets and form new hydrogen bonds. researchgate.net The optimization process often relies on structural data from X-ray crystallography to guide the chemical modifications of the initial fragment hit into a more potent lead compound. nih.govrsc.org

Emerging Areas of Pyridazine Research

Beyond established applications, pyridazine derivatives are being explored in new and innovative fields, most notably as building blocks for high-energy density materials (HEDMs). rsc.org The high nitrogen content and the energy-rich N-N bond within the pyridazine ring contribute to a high heat of formation, a critical characteristic for energetic materials. rsc.orgresearchgate.net

The planar structure of the pyridazine ring facilitates dense crystal packing, leading to high material density, while the introduction of explosophoric groups like nitro (–NO₂) or azido (B1232118) (–N₃) further enhances energetic properties. rsc.orgresearchgate.net Researchers have synthesized and characterized various pyridazine-based HEDMs, including tetrazolo[1,5-b]pyridazine (B14759603) derivatives. dtic.mil These compounds exhibit impressive detonation performance, with some showing properties superior to conventional primary explosives while also offering improved thermal stability and lower sensitivity to impact and friction. researchgate.netdtic.mil This research area aims to develop next-generation energetic materials that are not only powerful but also safer and more environmentally benign than traditional options like lead azide. dtic.mil

Table 3: Performance Characteristics of Pyridazine-Based High-Energy Materials

| Compound | Detonation Velocity (VOD) (m/s) | Detonation Pressure (DP) (GPa) | Thermal Stability (Td) (°C) | Key Feature |

| Compound 3at (tetrazolo[1,5-b]pyridazine derivative) | 8746 | 31.5 | 170 | Green primary explosive potential dtic.mil |

| Compound 6 (tetrazolo[1,5-b]pyridazine derivative) | 8899 | 30.3 | 290 | Insensitive secondary explosive potential dtic.mil |

| 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide | Not Reported | Not Reported | Not Reported | Enhanced detonation performance goal researchgate.net |

Supramolecular Chemistry Involving Pyridazines

The inherent properties of the pyridazine ring make it an excellent scaffold for the construction of complex supramolecular assemblies. The adjacent nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring itself can participate in π-π stacking interactions. nih.gov The presence of a large, electron-rich naphthalenyl substituent at the 3-position in analogues of "Pyridazine, 5-ethyl-3-(2-naphthalenyl)-" is expected to significantly enhance these π-π stacking interactions, a critical factor in the self-assembly of supramolecular structures. nih.gov

Research on related naphthalenyl-substituted heterocyclic systems has demonstrated that π-π stacking is a dominant force in their aggregation, leading to the formation of well-ordered structures. nih.gov In the context of pyridazine analogues, this can lead to the formation of nanochannels and other complex architectures. The ethyl group at the 5-position, while primarily imparting steric bulk, can also influence the packing and alignment of the molecules within a supramolecular assembly, potentially leading to more complex and tunable structures.

Table 1: Supramolecular Assembly Properties of Pyridazine Analogues

| Analogue Type | Key Intermolecular Forces | Resulting Supramolecular Structure | Potential Applications |

| Pyridine-pyridazine oligomers | π-π stacking, Hydrogen bonding | Helical Nanochannels | Ion transport, Molecular recognition |

| Naphthalenyl-substituted heterocycles | π-π stacking (dominant) | Parallel-displaced stacks | Materials science, Host-guest chemistry |

| 3,5-Disubstituted pyridazines | π-π stacking, van der Waals forces | Crystalline solids | Crystal engineering, Functional materials |

This table is generated based on findings from analogous systems and represents expected properties for Pyridazine, 5-ethyl-3-(2-naphthalenyl)- analogues.

Catalytic Applications of Pyridazine-Containing Ligands

The electron-deficient nature of the pyridazine ring, coupled with the coordinating ability of its nitrogen atoms, makes pyridazine derivatives attractive as ligands in transition metal catalysis. The electronic properties of the pyridazine ring can be finely tuned by the nature of its substituents, which in turn influences the catalytic activity of the corresponding metal complexes. researchgate.net

For analogues of "Pyridazine, 5-ethyl-3-(2-naphthalenyl)-", the 2-naphthalenyl group, with its extended π-system, is expected to exert a significant electronic influence on the pyridazine ring, modulating the electron density at the nitrogen atoms and thereby affecting the strength of the metal-ligand bond. This can have a profound impact on the catalytic cycle, including substrate activation and product release. The ethyl group at the 5-position can provide steric hindrance around the metal center, which can be beneficial for achieving high selectivity in catalytic reactions.

Research on pyridazine-based ligands with various substituents has shown their effectiveness in a range of catalytic transformations, including oxidation and cross-coupling reactions. researchgate.net For instance, the introduction of bulky substituents at the 6-position of pyridazine ligands has been shown to influence the stoichiometry and structure of the resulting metal complexes, which directly impacts their catalytic behavior. researchgate.net

Table 2: Catalytic Performance of Pyridazine-Based Ligands in Analogous Reactions

| Ligand Type | Metal Center | Catalytic Reaction | Key Findings |

| Tridentate pyridazine phenolate (B1203915) ligands | Rhenium | Oxidation of cyclooctene | Formation of active mononuclear oxo complexes. |

| 3,6-Disubstituted pyridazine hydrazones | First-row transition metals (Co, Ni, Cu, Zn) | Various | Substituent at the 6-position has a pronounced electronic effect on complex formation. researchgate.net |

| Pyridyl-based ligands with naphthalene moiety | Copper | Oxidative coupling of 2-naphthylamines | Extended π-system of the naphthalene group helps stabilize reactive intermediates. acs.org |

This table is generated based on findings from analogous systems and represents expected properties for Pyridazine, 5-ethyl-3-(2-naphthalenyl)- analogues in catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.